Triisostearin

Description

Properties

CAS No. |

26942-95-0 |

|---|---|

Molecular Formula |

C57H110O6 |

Molecular Weight |

891.5 g/mol |

IUPAC Name |

2,3-bis(16-methylheptadecanoyloxy)propyl 16-methylheptadecanoate |

InChI |

InChI=1S/C57H110O6/c1-51(2)43-37-31-25-19-13-7-10-16-22-28-34-40-46-55(58)61-49-54(63-57(60)48-42-36-30-24-18-12-9-15-21-27-33-39-45-53(5)6)50-62-56(59)47-41-35-29-23-17-11-8-14-20-26-32-38-44-52(3)4/h51-54H,7-50H2,1-6H3 |

InChI Key |

JNAYPSWVMNJOPQ-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |

Other CAS No. |

26942-95-0 |

physical_description |

Liquid Solid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Triisostearin: Chemical Structure, Properties, and Applications

This technical guide provides a comprehensive overview of triisostearin, a versatile triglyceride ester widely utilized in the cosmetic and pharmaceutical industries. The document details its chemical structure, physicochemical properties, and key applications, with a focus on data relevant to researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is the triester of glycerin and isostearic acid. Its chemical structure consists of a glycerol (B35011) backbone esterified with three isostearic acid molecules.[1] Isostearic acid is a branched-chain saturated fatty acid, which imparts unique properties to the resulting triglyceride.

The IUPAC name for this compound is 2,3-bis(16-methylheptadecanoyloxy)propyl 16-methylheptadecanoylpropanoate.[2] It is also known by other synonyms such as glyceryl triisostearate and 1,2,3-propanetriyl triisooctadecanoate.[2]

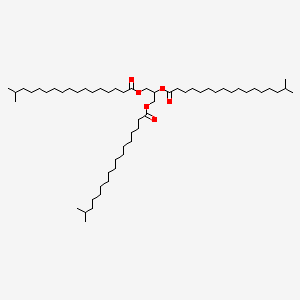

dot

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a highly polar, odorless, and viscous oil or waxy solid.[3][4][5] It is known for its stability against oxidation.[5] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Formula | C₅₇H₁₁₀O₆[2] |

| Molecular Weight | 891.5 g/mol [6][2] |

| IUPAC Name | 2,3-bis(16-methylheptadecanoyloxy)propyl 16-methylheptadecanoate[2] |

| CAS Number | 26942-95-0[6][2] |

| SMILES | CC(C)CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C[2] |

Table 2: Physical Properties of this compound

| Property | Value |

| Physical State | Waxy solid or colorless to yellowish liquid[6][3][4] |

| Melting Point | 57-62 °C[3] |

| Boiling Point | 806-807 °C[3] |

| Solubility | Insoluble in water; Soluble in oils, lipids, and organic solvents (e.g., esters, hydrocarbons); Insoluble in ethanol[4][7] |

| Refractive Index | ≥ 1.460 at 20 °C[8] |

| Viscosity | High[3] |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of glycerin with isostearic acid.[6][3] While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows:

Objective: To synthesize this compound via the direct esterification of glycerin and isostearic acid.

Materials:

-

Glycerin (1 equivalent)

-

Isostearic acid (3 equivalents)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Toluene (as a solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Activated carbon (for decolorization)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A reaction flask is charged with glycerin, isostearic acid, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

The mixture is heated to reflux, and the water formed during the reaction is removed azeotropically using a Dean-Stark apparatus.

-

The reaction progress is monitored by measuring the amount of water collected or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to track the disappearance of reactants.

-

Upon completion, the reaction mixture is cooled and neutralized with a saturated sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by treatment with activated carbon to remove colored impurities, followed by filtration.

dot

Caption: General workflow for the synthesis of this compound.

Characterization of this compound in a Cosmetic Formulation

Objective: To determine the viscosity and skin hydration potential of a cream formulation containing this compound.

1. Viscosity Measurement

Principle: Rotational viscometry is used to measure the internal friction of the cream, providing an indication of its thickness and flow characteristics.

Apparatus:

-

Rotational viscometer with appropriate spindle geometry (e.g., cone-plate or parallel-plate)

-

Temperature-controlled sample holder

Procedure:

-

The cream sample is allowed to equilibrate to a controlled temperature (e.g., 25 °C).

-

A defined amount of the sample is placed onto the lower plate of the viscometer.

-

The spindle is lowered to the correct gap setting.

-

The viscosity is measured over a range of shear rates to characterize the flow behavior of the cream (e.g., shear-thinning).

-

Data is recorded as viscosity (in mPa·s or cP) versus shear rate (in s⁻¹).

2. Skin Hydration Assessment (In-vivo)

Principle: A Corneometer® measures the capacitance of the skin, which is directly related to its hydration level. An increase in capacitance indicates an increase in skin moisture.

Protocol Outline:

-

Subject Recruitment: A panel of subjects with self-perceived dry skin is recruited.

-

Acclimatization: Subjects are acclimatized in a temperature and humidity-controlled room for at least 30 minutes before measurements.

-

Baseline Measurement: Baseline skin hydration is measured on designated areas of the forearm using the Corneometer®.

-

Product Application: A standardized amount of the cream containing this compound is applied to a defined test area. An adjacent area is left untreated as a control.

-

Post-application Measurements: Skin hydration is measured at specified time points (e.g., 1, 2, 4, and 8 hours) after product application on both the treated and control sites.

-

Data Analysis: The change in skin hydration from baseline is calculated for both the treated and control areas. Statistical analysis is performed to determine the significance of the moisturizing effect.

dot

Caption: Experimental workflow for characterizing a cosmetic formulation.

Applications in Research and Development

This compound's primary functions in cosmetic and pharmaceutical formulations include:

-

Emollient and Skin-Conditioning Agent: It forms an occlusive layer on the skin, reducing transepidermal water loss and helping to maintain skin hydration. Its branched-chain structure provides a non-greasy, smooth feel.

-

Viscosity-Controlling Agent: It increases the thickness of oil-based formulations, contributing to the desired texture and stability of creams, lotions, and ointments.[9]

-

Dispersing Agent: Due to its high viscosity and polarity, it is an effective dispersing agent for pigments in color cosmetics.[5]

Safety and Toxicology

This compound is generally considered a safe ingredient for use in cosmetic products.[3]

-

Dermal Irritation and Sensitization: Dermal application in animal studies was not associated with significant irritation.[1] Repeated-insult patch tests in humans have shown no evidence of sensitization.[1]

-

Oral Toxicity: Studies on related glyceryl triesters indicate little to no acute, subchronic, or chronic oral toxicity.[1]

-

Comedogenicity: It has a low comedogenic rating, suggesting it is unlikely to clog pores.[9]

References

- 1. Final report on the safety assessment of trilaurin, triarachidin, tribehenin, tricaprin, tricaprylin, trierucin, triheptanoin, triheptylundecanoin, triisononanoin, triisopalmitin, this compound, trilinolein, trimyristin, trioctanoin, triolein, tripalmitin, tripalmitolein, triricinolein, tristearin, triundecanoin, glyceryl triacetyl hydroxystearate, glyceryl triacetyl ricinoleate, and glyceryl stearate diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C57H110O6 | CID 168634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. specialchem.com [specialchem.com]

- 4. Isostearyl Alcohol | Isooctadecanol | Cosmetic Ingredients Guide [ci.guide]

- 5. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 6. This compound - Descrizione [tiiips.com]

- 7. This compound | TISG|KOKYU ALCOHOL KOGYO (HAI) - Production and sales of cosmetic raw material and ingredients. [hai-global.com]

- 8. US10792235B2 - Transparent oily solid cosmetics - Google Patents [patents.google.com]

- 9. deascal.com [deascal.com]

Triisostearin (C57H110O6): A Comprehensive Technical Guide for Drug Development Professionals

An in-depth exploration of the physicochemical properties, formulation strategies, and therapeutic potential of the triglyceride ester, Triisostearin, as a versatile excipient in modern drug delivery systems.

Executive Summary

This compound, a triglyceride ester of isostearic acid, is a well-characterized compound with the molecular formula C57H110O6.[1][2] While extensively utilized in the cosmetics and personal care industries as an emollient and viscosity-enhancing agent, its unique physicochemical properties present a compelling case for its application in pharmaceutical formulations, particularly in topical and transdermal drug delivery.[1][3] This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical and physical characteristics, synthesis, safety profile, and its emerging role as a pharmaceutical excipient. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals exploring the integration of this compound into novel therapeutic delivery systems.

Chemical and Physical Properties

This compound is a highly branched, high molecular weight triglyceride.[4] Its chemical structure, characterized by the presence of three isostearic acid molecules attached to a glycerol (B35011) backbone, imparts a unique combination of properties that are advantageous for pharmaceutical formulations.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C57H110O6 | [1][2] |

| Molecular Weight | 891.5 g/mol | [4] |

| IUPAC Name | 2,3-bis(16-methylheptadecanoyloxy)propyl 16-methylheptadecanoate | |

| CAS Number | 26942-95-0 | [1] |

| Appearance | White to off-white waxy solid or colorless to yellowish liquid | [1] |

| Boiling Point | 806-807°C | [1] |

| Melting Point | 57-62°C | [1] |

| Solubility | Soluble in water (Note: This information from one source is likely an error given its lipid nature. It is practically insoluble in water but soluble in various organic solvents) | [1] |

| Viscosity | High | [1] |

Synthesis and Manufacturing

The industrial synthesis of this compound is typically achieved through the esterification of glycerol with isostearic acid.[1] Isostearic acid itself is a branched-chain fatty acid, which contributes to the unique physical properties of the final triglyceride.[4]

The general synthesis process can be outlined as follows:

-

Reaction: Glycerol and isostearic acid are reacted in the presence of a catalyst.

-

Esterification: The reaction forms the triester, this compound.

-

Purification: The crude product is then purified to remove unreacted starting materials and catalyst residues. This may involve distillation, filtration, or other purification techniques to achieve the desired purity for cosmetic or pharmaceutical applications.[1]

Figure 1: Generalized workflow for the industrial synthesis of this compound.

Role in Drug Delivery and Formulation

This compound's properties as an emollient, viscosity modifier, and film-forming agent make it a promising excipient in various drug delivery systems, particularly for topical and transdermal applications.[1]

Topical and Transdermal Delivery

The primary barrier to the absorption of topically applied drugs is the stratum corneum, the outermost layer of the skin. This compound's occlusive nature allows it to form a thin, non-greasy film on the skin's surface, which can enhance the penetration of active pharmaceutical ingredients (APIs).[4] This is supported by findings from the Cosmetic Ingredient Review, which noted that glyceryl triesters can increase the skin penetration of other chemicals.[5]

The mechanism of penetration enhancement is likely multifactorial, involving:

-

Occlusion: The film formed by this compound can increase skin hydration by reducing transepidermal water loss (TEWL). A more hydrated stratum corneum is generally more permeable to many drugs.

-

Lipid Fluidization: As a lipid, this compound can interact with the lipid matrix of the stratum corneum, potentially disrupting its highly ordered structure and increasing its fluidity. This can create pathways for drug molecules to permeate more easily.

Figure 2: Proposed mechanism of this compound-mediated skin penetration enhancement.

Potential in Nanoemulsions and Other Lipid-Based Systems

This compound can serve as the oil phase in the formulation of nanoemulsions, solid lipid nanoparticles (SLNs), and self-nanoemulsifying drug delivery systems (SNEDDS). These systems are particularly useful for enhancing the solubility and bioavailability of poorly water-soluble drugs. The high viscosity of this compound can also contribute to the physical stability of these formulations.

Experimental Protocols

While specific, detailed experimental protocols for drug delivery systems using this compound are not widely published, the following sections provide generalized methodologies that can be adapted by researchers.

Preparation of a this compound-Based Topical Cream

This protocol outlines the preparation of a simple oil-in-water (o/w) cream where this compound is a key component of the oil phase.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

This compound

-

Other oil phase components (e.g., cetyl alcohol, stearic acid)

-

Aqueous phase components (e.g., glycerin, purified water)

-

Emulsifying agent (e.g., polysorbate 80, sorbitan (B8754009) monostearate)

-

Preservative (e.g., phenoxyethanol)

Procedure:

-

Oil Phase Preparation: Melt this compound and other solid oil phase components in a vessel at 70-75°C. Add the API to the molten oil phase and stir until dissolved or uniformly dispersed.

-

Aqueous Phase Preparation: In a separate vessel, heat the purified water and dissolve the aqueous phase components and the emulsifying agent. Maintain the temperature at 70-75°C.

-

Emulsification: Slowly add the oil phase to the aqueous phase with continuous homogenization until a uniform emulsion is formed.

-

Cooling: Allow the emulsion to cool under gentle stirring.

-

Final Additions: Add the preservative and any other temperature-sensitive components when the temperature is below 40°C.

-

Homogenization: Homogenize the final cream to ensure a uniform consistency and droplet size.

In Vitro Drug Release Study

An in vitro release test (IVRT) is crucial for evaluating the performance of a topical formulation.

Apparatus:

-

Franz diffusion cells

-

Synthetic membrane (e.g., polysulfone)

-

Phosphate buffered saline (PBS) as the receptor medium

-

High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

-

Mount the synthetic membrane onto the Franz diffusion cells.

-

Fill the receptor chamber with PBS and equilibrate to 32°C.

-

Apply a finite dose of the this compound-based formulation to the donor compartment.

-

At predetermined time intervals, withdraw samples from the receptor chamber and replace with fresh, pre-warmed PBS.

-

Analyze the drug concentration in the collected samples using a validated HPLC method.

-

Calculate the cumulative amount of drug released per unit area over time.

Figure 3: Workflow for an in vitro drug release study of a topical formulation.

Safety and Toxicology

This compound has been extensively tested for its safety in cosmetic applications and is considered a non-toxic and non-irritant ingredient.[1] A comprehensive safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that this compound is safe for use in cosmetic products.[5]

Key Safety Findings:

-

Oral Toxicity: Little to no acute, subchronic, or chronic oral toxicity was observed in animal studies.[5]

-

Dermal Irritation and Sensitization: Dermal application was not associated with significant irritation in rabbit skin, and no evidence of sensitization was seen in guinea pig maximization tests.[5]

-

Ocular Irritation: Ocular exposures were, at most, mildly irritating to rabbit eyes.[5]

-

Genotoxicity: this compound was not found to be genotoxic in a number of in vitro and in vivo assay systems.[6]

-

Comedogenicity: It has a low potential for causing acne or breakouts.[1]

While the safety profile is favorable, it is important to note that as a penetration enhancer, care should be exercised when formulating this compound with other chemicals to avoid enhancing the penetration of potentially harmful substances.[5]

Regulatory Status

This compound is widely approved for use in cosmetic products globally.[1] Its status as a pharmaceutical excipient is less clearly defined in major pharmacopeias. However, the extensive safety data available from its cosmetic use, coupled with the FDA's approval of other triglycerides like Tristearin as a multipurpose food additive, provides a strong foundation for its consideration as a pharmaceutical excipient, particularly in topical and oral lipid-based formulations.[6] Developers of new drug products containing this compound should consult with the relevant regulatory authorities to determine the specific requirements for its use as a pharmaceutical excipient.

Conclusion

This compound (C57H110O6) is a versatile and safe ingredient with a well-established profile in the cosmetics industry. Its unique physicochemical properties, including high viscosity, excellent emollience, and film-forming capabilities, make it a highly attractive candidate for use as an excipient in pharmaceutical formulations. For drug development professionals, this compound offers significant potential in the formulation of topical and transdermal delivery systems by enhancing skin penetration and serving as a key component in lipid-based drug delivery systems. Further research into its specific interactions with various APIs and its performance in different drug delivery platforms is warranted to fully unlock its therapeutic potential.

References

- 1. specialchem.com [specialchem.com]

- 2. ewg.org [ewg.org]

- 3. Structure/effect studies of fatty acid isomers as skin penetration enhancers and skin irritants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solubility of pharmaceutical ingredients in triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - this compound, safety [tiiips.com]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

An In-depth Technical Guide to the Synthesis of Glycerol Triisostearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol (B35011) triisostearate, a triester of glycerin and isostearic acid, is a valuable ingredient in the pharmaceutical, cosmetic, and personal care industries, prized for its unique emollient, moisturizing, and textural properties. This technical guide provides a comprehensive overview of the primary synthesis methodologies for producing high-purity glycerol triisostearate. It details both chemical and enzymatic synthesis routes, including experimental protocols, reaction parameters, and purification techniques. Quantitative data from relevant studies are summarized in structured tables to facilitate comparison, and process workflows are visualized through diagrams to enhance understanding. This document serves as a core resource for researchers and professionals involved in the development and manufacturing of products containing this versatile ester.

Introduction

Glycerol triisostearate, also known as triisostearin, is a triglyceride with the chemical formula C₅₇H₁₁₀O₆.[1] It is synthesized through the esterification of one molecule of glycerol with three molecules of isostearic acid.[1] Its branched-chain fatty acid structure and saturated nature impart excellent oxidative stability and a desirable sensory profile, making it a superior alternative to other triglycerides in various formulations.

This guide explores the two principal pathways for the synthesis of glycerol triisostearate: chemical esterification and enzymatic synthesis. Each method presents distinct advantages and challenges in terms of reaction conditions, catalyst requirements, product purity, and environmental impact.

Chemical Synthesis of Glycerol Triisostearate

The conventional method for synthesizing glycerol triisostearate is through the direct esterification of glycerol with isostearic acid. This reaction is typically catalyzed by an acid and driven to completion by the removal of water, a byproduct of the reaction.

Reaction Pathway

The overall reaction for the chemical synthesis of glycerol triisostearate is as follows:

Catalysts

Various catalysts can be employed to facilitate the esterification reaction. Acid catalysts are most common and include:

-

Brønsted acids: Sulfuric acid is a traditional and effective catalyst for this reaction.[2]

-

Solid acid catalysts: Heterogeneous catalysts like phosphotungstic acid supported on activated carbon offer advantages in terms of easier separation from the reaction mixture.[2]

-

Metal salts: Tin (II) chloride (SnCl₂·2H₂O) has been shown to be an effective catalyst for the esterification of glycerol with fatty acids.[3]

Reaction Conditions

The reaction conditions for the chemical synthesis of glycerol triisostearate can be optimized to maximize yield and purity. Key parameters include:

-

Temperature: Elevated temperatures, typically in the range of 120-180°C, are used to increase the reaction rate.[4]

-

Pressure: The reaction is often carried out under a vacuum or with a nitrogen sparge to facilitate the removal of water, which drives the equilibrium towards the formation of the triester.

-

Molar Ratio: A slight excess of isostearic acid may be used to ensure the complete esterification of all three hydroxyl groups of glycerol.

Quantitative Data

| Parameter | Value | Reference |

| Catalyst | Immobilized Phosphotungstic Acid | [2] |

| Reactants | C₆-C₁₂ Fatty Acids, Glycerol | [2] |

| Purity of Product | Up to 97% | [2] |

Table 1: Synthesis of Medium-Chain Triglycerides using a Solid Acid Catalyst

| Parameter | Value | Reference |

| Catalyst | Tin (II) Chloride Dihydrate (SnCl₂·2H₂O) | [3] |

| Reactants | Linoleic Acid, Glycerol | [3] |

| Optimal Glycerol Excess | 20% | [3] |

| Temperature | 160°C | [3] |

| Reaction Time for 90% Conversion | 60 minutes | [3] |

Table 2: Esterification of Linoleic Acid with Glycerol

Experimental Protocol: General Procedure for Chemical Synthesis

-

Reactor Setup: Charge a clean, dry reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser with a water trap (e.g., Dean-Stark apparatus) with glycerol and isostearic acid (molar ratio of 1:3.3).

-

Catalyst Addition: Add the acid catalyst (e.g., 0.1-0.5% w/w of the total reactants).

-

Reaction: Heat the mixture to the desired temperature (e.g., 160°C) with constant stirring under a slow stream of nitrogen to facilitate water removal.

-

Monitoring: Monitor the progress of the reaction by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value is below a specified limit.

-

Neutralization: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium carbonate solution).

-

Purification: The crude glycerol triisostearate is then purified.

Purification

Purification of the synthesized glycerol triisostearate is crucial to remove unreacted starting materials, catalyst residues, and byproducts. Common purification techniques include:

-

Washing: The crude product is washed with hot water to remove any remaining catalyst and glycerol.

-

Distillation: Molecular distillation or short-path distillation can be used to separate the desired triglyceride from mono- and diglycerides, as well as free fatty acids.[2]

-

Crystallization: Fractional crystallization can be employed to purify the product based on differences in melting points.

-

Filtration: The final product may be filtered to remove any particulate matter.[2]

Enzymatic Synthesis of Glycerol Triisostearate

Enzymatic synthesis offers a "greener" alternative to chemical methods, utilizing lipases as biocatalysts. This approach provides several advantages, including milder reaction conditions, high specificity leading to fewer byproducts, and easier catalyst removal.[5]

Reaction Pathway

The enzymatic synthesis follows the same overall esterification reaction as the chemical method, but it is catalyzed by a lipase (B570770) enzyme.

Lipase Catalysts

The choice of lipase is critical for the efficiency and selectivity of the reaction. Immobilized lipases are often preferred due to their enhanced stability and reusability. A commonly used and highly effective lipase for ester synthesis is:

-

Novozym® 435: An immobilized lipase B from Candida antarctica, known for its high activity and stability in organic media and at elevated temperatures.[6][7]

Reaction Conditions

Enzymatic synthesis is characterized by its milder reaction conditions compared to chemical methods:

-

Temperature: Typically in the range of 40-80°C, which helps to minimize side reactions and degradation of sensitive compounds.[5]

-

Solvent System: The reaction can be carried out in a solvent-free system, which is environmentally friendly and simplifies downstream processing.[5] Alternatively, organic solvents can be used to improve substrate solubility and reduce viscosity.

-

Water Removal: Similar to chemical synthesis, the removal of water is essential to drive the reaction towards the formation of the triester. This can be achieved by conducting the reaction under vacuum or by using molecular sieves.

-

Molar Ratio: The molar ratio of glycerol to isostearic acid can be optimized to maximize the yield of the desired triglyceride.

Quantitative Data

Specific data on the enzymatic synthesis of glycerol triisostearate is limited. However, studies on the synthesis of other triglycerides using Novozym® 435 provide valuable comparative data.

| Parameter | Value | Reference |

| Enzyme | Novozym® 435 | [6] |

| Reactants | Glycerol, Caprylic/Capric Acid | [6] |

| System | Bubble Column Reactor | [6] |

| Enzyme Loading | 5% | [6] |

| Temperature | 60°C | [6] |

| Purity of Diacylglycerols (after purification) | 80-83% | [6] |

Table 3: Enzymatic Synthesis of Medium-Chain Diacylglycerols

| Parameter | Value | Reference |

| Enzyme | Novozym® 435 | [1] |

| Reactants | 2-ethyl hexanol, Palmitic Acid | [1] |

| System | Solvent-free | [1] |

| Enzyme Reusability | 90% activity retained after 10 cycles | [1] |

Table 4: Reusability of Novozym® 435 in a Solvent-Free System

Experimental Protocol: General Procedure for Enzymatic Synthesis

-

Substrate Preparation: In a temperature-controlled reactor, combine glycerol and isostearic acid in the desired molar ratio.

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture.

-

Reaction: Stir the mixture at the optimal temperature (e.g., 60-70°C). If a solvent-free system is used, apply a vacuum to remove the water produced during the reaction.

-

Monitoring: Monitor the reaction progress by analyzing samples periodically for the disappearance of free fatty acids (acid value) or by chromatographic methods (TLC, HPLC, or GC).

-

Enzyme Recovery: Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

-

Purification: The resulting product mixture, containing glycerol triisostearate along with mono- and diglycerides and unreacted starting materials, is then purified.

Purification of Enzymatically Synthesized Product

The purification process for the enzymatically synthesized product is generally simpler than for the chemically synthesized one due to the absence of harsh catalyst residues. The primary goal is to separate the desired triglyceride from partial glycerides and unreacted substrates.

-

Enzyme Removal: The immobilized enzyme is easily removed by filtration.

-

Molecular Distillation: This is a highly effective method for separating triglycerides from mono- and diglycerides and free fatty acids under high vacuum and at elevated temperatures.

-

Solvent Extraction: Liquid-liquid extraction can be used to selectively remove more polar components like mono- and diglycerides.

Comparison of Chemical and Enzymatic Synthesis

| Feature | Chemical Synthesis | Enzymatic Synthesis |

| Catalyst | Acids (e.g., H₂SO₄), Metal Salts | Lipases (e.g., Novozym® 435) |

| Temperature | High (120-180°C) | Mild (40-80°C) |

| Pressure | Often atmospheric or vacuum | Often vacuum for water removal |

| Selectivity | Lower, produces a mixture of mono-, di-, and triglycerides | Higher, can be more selective for the tri-ester |

| Byproducts | More side reactions and impurities | Fewer byproducts |

| Purification | More complex, requires catalyst neutralization and removal | Simpler, enzyme removed by filtration |

| Environmental Impact | Higher energy consumption, use of corrosive catalysts | "Greener" process, lower energy, biodegradable catalyst |

| Catalyst Reusability | Difficult for homogeneous catalysts | High for immobilized enzymes |

Table 5: Comparison of Synthesis Methods for Glycerol Esters [8][9][10]

Conclusion

The synthesis of glycerol triisostearate can be effectively achieved through both chemical and enzymatic routes. Chemical synthesis is a well-established method that can provide high yields but requires harsh reaction conditions and more extensive purification. Enzymatic synthesis, particularly with immobilized lipases like Novozym® 435, offers a more sustainable and selective alternative, operating under milder conditions and producing a purer product with simpler downstream processing. The choice of synthesis method will depend on the specific requirements of the application, including desired purity, cost considerations, and environmental impact. Further research focused on optimizing reaction conditions and developing more efficient catalysts will continue to advance the production of this important specialty chemical.

References

- 1. scielo.br [scielo.br]

- 2. specialchem.com [specialchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Page loading... [guidechem.com]

- 5. Solvent-free enzymatic production of high quality cetyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. project-incite.eu [project-incite.eu]

- 7. scispace.com [scispace.com]

- 8. scielo.br [scielo.br]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. scielo.br [scielo.br]

An In-depth Technical Guide to Triisostearin (CAS Number 26942-95-0) for Researchers and Drug Development Professionals

An Introduction to Triisostearin: A Versatile Excipient in Pharmaceutical and Cosmetic Formulations

This compound, with the CAS number 26942-95-0, is the triester of glycerin and isostearic acid.[1] It is a highly branched, non-greasy emollient and viscosity-controlling agent with a history of safe and effective use in the cosmetics industry.[2][3] Its unique physicochemical properties, including high polarity, oxidative stability, and excellent spreadability, are making it an increasingly attractive excipient for researchers and professionals in the field of drug development, particularly for topical and transdermal delivery systems.[4][5] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, applications in drug delivery, safety profile, and detailed experimental protocols for its analysis.

Physicochemical Properties and Specifications

This compound is a waxy solid that is white to off-white in color at room temperature.[2] Its unique branched-chain structure imparts a lower melting point and viscosity compared to its straight-chain counterpart, tristearin. This results in a desirable light, non-greasy feel in formulations.[4]

| Property | Value | Reference |

| CAS Number | 26942-95-0 | [6] |

| Chemical Name | 1,2,3-Propanetriyl triisooctadecanoate | [6] |

| Molecular Formula | C57H110O6 | [6] |

| Molecular Weight | 891.5 g/mol | [6] |

| Appearance | White to off-white waxy solid | [2] |

| Solubility | Insoluble in water, soluble in oils and silicones | [4] |

| Comedogenic Rating | 1 (Minimally comedogenic) | [3] |

Synthesis of this compound: A Detailed Protocol

This compound is synthesized via the esterification of glycerin with three equivalents of isostearic acid.[2][3] The reaction is typically catalyzed by an acid catalyst and driven to completion by the removal of water.

Experimental Protocol: Laboratory-Scale Synthesis of this compound

Materials:

-

Glycerin (1 equivalent)

-

Isostearic acid (3 equivalents)

-

p-Toluenesulfonic acid (catalytic amount, e.g., 0.1 mol%)

-

Toluene (as a solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate (B86663)

-

Activated charcoal

Apparatus:

-

Round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a round-bottom flask, add glycerin, isostearic acid, p-toluenesulfonic acid, and toluene.

-

Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Decolorize the solution by adding activated charcoal and stirring for 30 minutes, followed by filtration.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Further purification can be achieved by column chromatography on silica (B1680970) gel if required.

Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Applications in Drug Development and Delivery

The primary role of this compound in pharmaceutical formulations is as an excipient that enhances the stability, feel, and delivery of active pharmaceutical ingredients (APIs).

Topical and Transdermal Drug Delivery: this compound's emollient properties help to soften and smooth the skin, which can improve the penetration of topically applied drugs.[3] Its occlusive nature forms a thin film on the skin, reducing transepidermal water loss and potentially increasing the residence time and absorption of the API.[5] As a viscosity-controlling agent, it allows for the formulation of creams, lotions, and ointments with desired rheological properties for optimal application and patient compliance.[4]

Enhancement of Skin Penetration: Several mechanisms are proposed for how lipid-based excipients like this compound can enhance drug penetration through the stratum corneum, the primary barrier of the skin. These include:

-

Disruption of the Stratum Corneum: The branched-chain fatty acid moieties of this compound can fluidize the highly ordered lipid lamellae of the stratum corneum, creating more permeable pathways for drug molecules.

-

Increased Drug Partitioning: this compound can act as a reservoir for the API on the skin's surface, increasing the concentration gradient and driving diffusion into the skin.

-

Co-solvency: It can improve the solubility of lipophilic drugs within the formulation, which can enhance their partitioning into the lipid-rich stratum corneum.

Nanoparticulate Drug Delivery Systems: While direct evidence for the use of this compound in clinically approved nanoparticulate drug delivery systems is limited, its properties suggest potential applications. As a lipid excipient, it could be a component in the formulation of solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). These systems are designed to improve the bioavailability and targeting of poorly soluble drugs. This compound's biocompatibility and ability to solubilize lipophilic drugs make it a candidate for creating a stable lipid matrix for encapsulating APIs.

Analytical Methods for Quality Control

Ensuring the purity and quality of this compound is crucial for its use in pharmaceutical formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound and potential impurities.

Experimental Protocol: GC-MS Analysis of this compound

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for lipid analysis (e.g., a non-polar or medium-polarity column)

Sample Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a suitable organic solvent (e.g., hexane (B92381) or chloroform) to a known concentration.

-

For the analysis of fatty acid composition, a derivatization step to form fatty acid methyl esters (FAMEs) may be necessary. This involves transesterification with a reagent like boron trifluoride in methanol.

GC-MS Parameters (Illustrative Example):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 300 °C at 10 °C/min, hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-1000.

Data Analysis:

-

The identity of this compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum.

-

Purity can be assessed by the relative peak area of this compound compared to any impurity peaks.

-

Quantification can be performed using an internal or external standard calibration method.

Safety and Regulatory Information

This compound has a well-established safety profile and is considered safe for use in cosmetic and personal care products.[2] It is generally non-irritating and non-sensitizing to the skin.[3] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as used in cosmetics. While specific regulatory approvals for its use as a pharmaceutical excipient may vary by region, its favorable safety profile in topical applications is a significant advantage. It is important to consult the relevant regulatory guidelines for specific applications in drug products.

Conclusion

This compound is a multifunctional excipient with significant potential in the development of advanced drug delivery systems, particularly for topical and transdermal applications. Its unique combination of emollient, viscosity-modifying, and penetration-enhancing properties, coupled with a favorable safety profile, makes it a valuable tool for formulators. Further research into its application in nanoparticulate systems and a deeper understanding of its interactions with the skin barrier at a molecular level will likely expand its role in the pharmaceutical industry. The detailed protocols provided in this guide offer a starting point for researchers to explore the full potential of this compound in their drug development endeavors.

References

The Genesis and Synthesis of Triisostearin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisostearin, a triglyceride ester of isostearic acid, is a versatile emollient and viscosity-enhancing agent with widespread applications in the cosmetic, pharmaceutical, and drug delivery sectors. Its unique branched-chain structure imparts a desirable non-greasy feel, excellent spreadability, and high stability. This technical guide provides an in-depth exploration of the origin and synthesis of this compound, detailing both traditional chemical and modern enzymatic methodologies. The document presents structured data on physicochemical properties, comprehensive experimental protocols, and visual workflows to facilitate a deeper understanding and practical application of this important excipient.

Origin and Physicochemical Properties

This compound is not a naturally occurring triglyceride in the traditional sense; it is synthesized from raw materials that are typically derived from vegetable sources. The primary precursors are glycerol (B35011) and isostearic acid . Isostearic acid itself is a branched-chain saturated fatty acid, most commonly produced through the catalytic dimerization and subsequent hydrogenation of oleic acid, which is abundant in vegetable oils like olive and sunflower oil. This vegetable-derived origin makes this compound a biodegradable and eco-friendly option.[1]

The chemical structure of this compound consists of a glycerol backbone esterified with three molecules of isostearic acid. Its formal IUPAC name is 1,2,3-Propanetriyl triisooctadecanoate, and its chemical formula is C₅₇H₁₁₀O₆.[2][3]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 891.5 g/mol | [2] |

| Appearance | White to off-white waxy solid or viscous liquid | [3] |

| Melting Point | 57-62 °C | [3] |

| Boiling Point | 806-807 °C | [3] |

| Solubility | Insoluble in water, soluble in oils | [3] |

| Odor | Odorless | [1] |

Synthesis of this compound

The industrial production of this compound can be achieved through two primary routes: chemical synthesis and enzymatic synthesis.

Chemical Synthesis

The conventional method for synthesizing this compound is through the direct esterification of glycerol with isostearic acid. This reaction is typically catalyzed by an acid catalyst and driven to completion by the removal of water.

A logical workflow for the chemical synthesis of this compound is depicted below.

Caption: Chemical Synthesis Workflow for this compound.

The following is a representative protocol for the laboratory-scale synthesis of this compound.

Materials:

-

Isostearic acid

-

Glycerol (99.5% purity)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or p-Toluenesulfonic acid as a catalyst

-

Nitrogen gas supply

-

Round-bottom flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus or vacuum line for water removal.

Procedure:

-

Reactant Charging: In a clean, dry round-bottom flask, charge isostearic acid and glycerol in a molar ratio of 3.3:1. The slight excess of isostearic acid helps to drive the reaction towards the tri-ester.

-

Catalyst Addition: Add the acid catalyst to the reaction mixture. A typical catalyst loading is 0.1-0.5% by weight of the total reactants.

-

Inert Atmosphere: Purge the reaction vessel with nitrogen gas to prevent oxidation at high temperatures.

-

Reaction: Heat the mixture to 160-220 °C with continuous stirring. The water produced during the esterification will be collected in the Dean-Stark trap or removed by applying a vacuum.

-

Monitoring: Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is below a target specification (e.g., < 1 mg KOH/g). The reaction time can range from 4 to 12 hours.

-

Neutralization: After completion, cool the reaction mixture and neutralize the acid catalyst with an appropriate base (e.g., sodium carbonate or sodium hydroxide (B78521) solution).

-

Purification: The crude this compound is then purified. This may involve several steps:

-

Washing: Wash the product with hot water to remove any residual catalyst and soaps.

-

Drying: Dry the product under vacuum to remove any remaining water.

-

Bleaching: Treat with activated carbon or bleaching earth to remove color impurities.

-

Deodorization: Steam strip under high vacuum to remove any volatile odorous compounds.

-

Filtration: Filter the final product to remove any solid impurities.

-

Enzymatic Synthesis

Enzymatic synthesis is an emerging green alternative to chemical synthesis. It utilizes lipases as biocatalysts, which offer high specificity and operate under milder reaction conditions, leading to higher purity products and reduced energy consumption. The most commonly used lipase (B570770) for this purpose is immobilized Candida antarctica lipase B (Novozym® 435).

A logical workflow for the enzymatic synthesis of this compound is presented below.

Caption: Enzymatic Synthesis Workflow for this compound.

The following is a representative protocol for the lipase-catalyzed synthesis of this compound.

Materials:

-

Isostearic acid

-

Glycerol

-

Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

-

Solvent (optional, e.g., 2-methyl-2-butanol (B152257) or solvent-free system)

-

Molecular sieves (for water removal if not using vacuum)

-

Reaction vessel with temperature control and mechanical stirring.

Procedure:

-

Reactant Preparation: Dissolve isostearic acid and glycerol in the chosen solvent in the reaction vessel. A typical molar ratio of isostearic acid to glycerol is 3:1. In a solvent-free system, the reactants are melted.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically 5-10% by weight of the substrates.

-

Reaction Conditions: Maintain the reaction temperature between 60-80 °C with constant stirring. Apply a vacuum to remove the water formed during the reaction, which shifts the equilibrium towards the product. Alternatively, add activated molecular sieves to the reaction mixture.

-

Monitoring: Monitor the conversion of isostearic acid using techniques such as gas chromatography (GC) or by measuring the acid value. The reaction time can vary from 24 to 72 hours.

-

Enzyme Recovery: Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused for subsequent batches.

-

Purification: The product is then purified to remove any unreacted starting materials and by-products (mono- and diisostearin). This can be achieved by short-path distillation under high vacuum or by column chromatography.

Comparative Analysis of Synthesis Methods

Both chemical and enzymatic synthesis routes have their advantages and disadvantages, which are summarized in Table 2.

Table 2: Comparison of Chemical and Enzymatic Synthesis of this compound

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

| Catalyst | Strong acids (e.g., H₂SO₄, SnCl₂) | Lipases (e.g., Novozym® 435) |

| Temperature | High (160-220 °C) | Mild (60-80 °C) |

| Pressure | Atmospheric or vacuum | Typically vacuum |

| Reaction Time | 4-12 hours | 24-72 hours |

| By-products | Color and odor impurities, potential for side reactions | Fewer by-products, higher purity |

| Energy Consumption | High | Low |

| Catalyst Reusability | Difficult | High (immobilized enzymes) |

| Product Purity | Requires extensive purification | High initial purity |

| Sustainability | Less sustainable | Green and sustainable |

| Estimated Yield | >90% | >95% |

Conclusion

The synthesis of this compound can be effectively achieved through both chemical and enzymatic pathways. While chemical synthesis remains a prevalent industrial method due to its faster reaction times, enzymatic synthesis is gaining significant attention as a more sustainable and selective alternative that yields a higher purity product under milder conditions. The choice of synthesis route will depend on factors such as the desired product purity, energy costs, and sustainability goals. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to understand and implement the synthesis of this valuable excipient.

References

Triisostearin as a Triglyceride Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisostearin, the triester of glycerin and isostearic acid, is a versatile triglyceride ester with a unique branched-chain structure that imparts desirable physicochemical properties for various advanced applications.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical characteristics, synthesis, and analysis. It further explores its multifaceted roles as a lipid excipient in pharmaceutical formulations, particularly in the development of self-nanoemulsifying drug delivery systems (SNEDDS) for enhancing the bioavailability of poorly soluble drugs. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Introduction

This compound (Glyceryl Triisostearate) is a triglyceride derived from the esterification of glycerol (B35011) with three molecules of isostearic acid.[1] Unlike its linear-chain counterpart, tristearin, the branched nature of the isostearic acid moieties in this compound results in a substance that is typically a liquid or a soft paste at room temperature, offering distinct advantages in formulation science. Its properties, such as high polarity, excellent spreadability, and good oxidative stability, have made it a valuable ingredient in the cosmetics industry as an emollient and viscosity-modifying agent.[1] In recent years, its potential as a lipid excipient in the pharmaceutical industry has been increasingly recognized, particularly as an oil phase in nanoemulsions and self-emulsifying drug delivery systems to improve the oral bioavailability of poorly water-soluble drugs.[2][3][4][5][6]

Chemical and Physical Properties

This compound's unique branched-chain structure governs its physical and chemical properties, which are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Chemical Name | 2,3-bis(16-methylheptadecanoyloxy)propyl 16-methylheptadecanoate | Alfa Chemistry |

| Synonyms | Glyceryl Triisostearate, Glycerin Triisostearate | --INVALID-LINK-- |

| CAS Number | 26942-95-0 | --INVALID-LINK-- |

| Molecular Formula | C57H110O6 | --INVALID-LINK-- |

| Molecular Weight | 891.5 g/mol | Alfa Chemistry |

| Appearance | Colorless to yellowish liquid or waxy solid | --INVALID-LINK-- |

| Odor | Odor-free | --INVALID-LINK-- |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 57-62 °C | --INVALID-LINK-- |

| Boiling Point | 806-807 °C | --INVALID-LINK-- |

| Specific Gravity (25°C) | 0.905 ± 0.01 g/cm³ | Hicos GTIS (this compound) |

| Solubility | Soluble in water, esters, oils, and silicones | --INVALID-LINK--, PELEMOL® GTIS |

| Viscosity | High | --INVALID-LINK-- |

Quality Control Parameters

| Parameter | Value | Reference |

| Acid Value | ≤ 2 mgKOH/g | Hicos GTIS (this compound) |

| Saponification Value | 180 ± 10 mgKOH/g | Hicos GTIS (this compound) |

| Iodine Value | ≤ 3 gI₂/100g | Hicos GTIS (this compound) |

| Water Content | ≤ 0.1% | Hicos GTIS (this compound) |

Synthesis of this compound

This compound is synthesized through the esterification of glycerol with isostearic acid. This can be achieved via chemical or enzymatic methods.

Synthesis workflow for this compound.

Experimental Protocol: Chemical Synthesis (Representative)

This protocol describes a general procedure for the chemical synthesis of triglycerides via esterification, which can be adapted for this compound.

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, add glycerol and a 10% molar excess of isostearic acid.

-

Catalyst Addition: Add a suitable acid catalyst, such as p-toluenesulfonic acid (1-2% by weight of the reactants).

-

Reaction Conditions: Heat the mixture to 160-180°C with vigorous stirring. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value is below a specified limit (e.g., < 2 mg KOH/g).

-

Purification:

-

Neutralization: After cooling the reaction mixture, neutralize the catalyst with an alkaline solution (e.g., sodium carbonate).

-

Washing: Wash the crude product with hot distilled water to remove any remaining catalyst and glycerol.

-

Drying: Dry the organic phase over anhydrous sodium sulfate (B86663) and filter.

-

Deodorization/Decolorization: Treat the product with activated carbon and/or bleaching earth under vacuum at elevated temperature to remove color and odor impurities.

-

Filtration: Filter the final product to obtain purified this compound.

-

Experimental Protocol: Enzymatic Synthesis (Representative)

This protocol outlines a general enzymatic approach for triglyceride synthesis, adaptable for this compound, offering a more sustainable and selective alternative to chemical synthesis.[7][8][9][10][11][12][13]

-

Substrate Preparation: Dissolve glycerol and isostearic acid (in a 1:3.3 molar ratio) in a suitable solvent (e.g., n-hexane or a solvent-free system).

-

Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym® 435), at a concentration of 5-10% (w/w) of the total substrate weight.

-

Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 60-70°C) with continuous agitation in a shaker or stirred-tank reactor.[11] If the reaction is performed under vacuum, it helps to remove the water by-product and drive the equilibrium towards ester formation.[11]

-

Monitoring: Monitor the reaction progress by analyzing samples periodically using thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion of fatty acids.

-

Enzyme Recovery: Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

-

Purification:

-

Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Purification of this compound: The resulting product can be purified by molecular distillation or column chromatography to separate this compound from unreacted substrates and by-products (mono- and diisostearin).

-

Analysis of this compound

The purity and composition of this compound are critical for its performance in various applications. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed for its analysis.

Experimental Protocol: Purity Analysis by GC-FID (Representative)

This protocol is a general method for the analysis of triglycerides that can be adapted for this compound.[14][15][16][17][18]

-

Sample Preparation (Transesterification to Fatty Acid Methyl Esters - FAMEs):

-

Accurately weigh about 25 mg of the this compound sample into a screw-capped test tube.

-

Add 1.5 mL of a 0.5 M solution of sodium hydroxide (B78521) in methanol (B129727).

-

Heat the mixture in a water bath at 100°C for 5 minutes.

-

After cooling, add 2 mL of a boron trifluoride-methanol solution (14% BF₃), and heat again at 100°C for 5 minutes.

-

Add 1 mL of isooctane (B107328) and 5 mL of a saturated sodium chloride solution. Shake vigorously.

-

Allow the layers to separate and transfer the upper isooctane layer containing the FAMEs to a GC vial.

-

-

GC-FID Conditions:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a flame ionization detector (FID).

-

Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 4 minutes, then ramp at 3°C/min to 240°C, and hold for 15 minutes.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Data Analysis: Identify the isostearic acid methyl ester peak based on its retention time compared to a standard. Calculate the purity of this compound based on the relative peak area of the isostearic acid methyl ester.

Experimental Protocol: Quantification by HPLC-ELSD (Representative)

This protocol provides a general method for the analysis of triglycerides using HPLC with an Evaporative Light-Scattering Detector (ELSD), which is suitable for non-volatile and non-chromophoric compounds like this compound.[19][20][21][22][23]

-

Sample Preparation:

-

Accurately weigh the this compound sample and dissolve it in a suitable solvent such as a mixture of chloroform (B151607) and methanol (2:1, v/v) to a known concentration (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

HPLC-ELSD Conditions:

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with an ELSD.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. For example:

-

Mobile Phase A: Acetonitrile/Water (90:10, v/v)

-

Mobile Phase B: Isopropanol/Hexane (80:20, v/v)

-

Gradient: Start with 100% A, linearly increase to 100% B over 20 minutes, hold for 10 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

ELSD Settings:

-

Nebulizer Temperature: 40°C.

-

Evaporator Temperature: 60°C.

-

Gas (Nitrogen) Flow Rate: 1.5 L/min.

-

-

-

Data Analysis: Quantify the this compound peak by comparing its peak area to a calibration curve generated from standards of known concentrations.

Applications in Drug Development

This compound's lipophilic nature, safety profile, and ability to solubilize poorly water-soluble drugs make it an excellent excipient in pharmaceutical formulations, particularly for oral drug delivery.

Functional application of this compound in SNEDDS.

Role in Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[2][3][5][6][24][25] this compound is an effective oil phase in SNEDDS formulations for several reasons:

-

High Solubilizing Capacity: It can dissolve a significant amount of lipophilic drugs, which is a prerequisite for successful SNEDDS formulation.

-

Enhanced Stability: Its oxidative stability helps protect the encapsulated drug from degradation.

-

Biocompatibility: this compound is generally regarded as safe for oral administration.

-

Improved Bioavailability: By presenting the drug in a solubilized form within nano-sized droplets, SNEDDS can significantly enhance the dissolution rate and absorption of poorly water-soluble drugs, thereby improving their oral bioavailability.[2][5][6][24]

Formulation of a this compound-Based SNEDDS (Conceptual Protocol)

-

Screening of Excipients:

-

Determine the solubility of the target drug in various oils (including this compound), surfactants, and co-surfactants. Select the components that show the highest solubilizing capacity for the drug.

-

-

Construction of Ternary Phase Diagrams:

-

Prepare a series of mixtures with varying ratios of oil (this compound), surfactant, and co-surfactant.

-

Visually observe the formation of nanoemulsions upon aqueous titration of each mixture.

-

Construct a ternary phase diagram to identify the self-nanoemulsifying region.

-

-

Preparation of Drug-Loaded SNEDDS:

-

Select a formulation from the nanoemulsification region of the phase diagram.

-

Dissolve the drug in the oil phase (this compound) with gentle heating and stirring.

-

Add the surfactant and co-surfactant to the mixture and stir until a homogenous isotropic mixture is obtained.

-

-

Characterization of the SNEDDS:

-

Droplet Size and Zeta Potential: Dilute the SNEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.

-

In Vitro Drug Release: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to evaluate the drug release profile from the SNEDDS.

-

Thermodynamic Stability: Assess the stability of the SNEDDS by subjecting it to centrifugation and freeze-thaw cycles.

-

Conclusion

This compound is a highly versatile triglyceride ester with a favorable combination of physicochemical properties that make it a valuable ingredient in both the cosmetic and pharmaceutical industries. Its role as a lipid excipient, particularly as the oil phase in SNEDDS, offers a promising strategy to address the challenges of formulating poorly water-soluble drugs. The detailed information and representative protocols provided in this technical guide are intended to support researchers and drug development professionals in harnessing the full potential of this compound in their formulation endeavors. Further research into the specific interactions of this compound with different active pharmaceutical ingredients and its performance in various drug delivery systems will continue to expand its applications in the future.

References

- 1. This compound | Glycerin Triisostearate | Cosmetic Ingredients Guide [ci.guide]

- 2. Enhancing poorly soluble drug solubility with self-emulsifying systems [wisdomlib.org]

- 3. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP1480636A2 - Self emulsifying drug delivery systems for poorly soluble drugs - Google Patents [patents.google.com]

- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic esterification of glycerol II. Lipase-catalyzed synthesis of regioisomerically pure 1(3)-rac-monoacylglycerols | Semantic Scholar [semanticscholar.org]

- 9. Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media - MedCrave online [medcraveonline.com]

- 10. researchgate.net [researchgate.net]

- 11. US20070148746A1 - Process for the enzymatic synthesis of triglycerides - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Enzymatic Synthesis of Structured Lipids Enriched with Medium- and Long-Chain Triacylglycerols via Pickering Emulsion-Assisted Interfacial Catalysis: A Preliminary Exploration [mdpi.com]

- 14. agilent.com [agilent.com]

- 15. mdpi.com [mdpi.com]

- 16. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. In-House Validation of an SPE-GC-FID Method for the Detection of Free and Esterified Hydroxylated Minor Compounds in Virgin Olive Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 20. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

- 22. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 23. researchgate.net [researchgate.net]

- 24. sphinxsai.com [sphinxsai.com]

- 25. rjptonline.org [rjptonline.org]

In-Depth Technical Guide: Toxicological Profile of Triisostearin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for Triisostearin. The information is compiled from peer-reviewed literature and authoritative reports, with a focus on quantitative data, experimental methodologies, and logical frameworks for safety assessment.

Executive Summary

This compound, a triester of glycerin and isostearic acid, is a common ingredient in cosmetic and personal care products, primarily functioning as a skin-conditioning agent and viscosity-increasing agent.[1] Extensive toxicological testing has been conducted on this compound and related glyceryl triesters to establish their safety for use in consumer products. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded it is safe as used in cosmetics.[2][3] This guide summarizes the key toxicological endpoints evaluated for this compound, including acute oral toxicity, dermal and ocular irritation, skin sensitization, and genotoxicity.

Chemical and Physical Properties

To understand the toxicological profile of this compound, it is essential to consider its chemical and physical characteristics.

| Property | Value |

| Chemical Name | 1,2,3-Propanetriyl triisooctadecanoate |

| CAS Number | 26942-95-0 |

| Molecular Formula | C₅₇H₁₁₀O₆ |

| Molecular Weight | 891.5 g/mol |

| Physical Form | Waxy solid, white to off-white |

| Solubility | Soluble in water |

Toxicological Data Summary

The following tables present a summary of the available quantitative toxicological data for this compound and related glyceryl triesters. The data is primarily derived from the comprehensive safety assessments conducted by the Cosmetic Ingredient Review (CIR) Expert Panel.

Table 1: Acute Oral Toxicity

| Test Substance | Species | Route | LD₅₀ | Reference |

| Glyceryl Triesters (general) | Animal | Oral | Little to no toxicity observed unless levels approached a significant percentage of caloric intake. | [5] |

| Interruptin-Rich Extract (IRE) | Wistar Rats | Oral | > 2000 mg/kg | [6] |

| Sharpunkhadi granules | Female Wistar Rats | Oral | > 5000 mg/kg | [7] |

Note: Specific LD₅₀ values for this compound were not explicitly detailed in the reviewed literature; however, the general assessment of glyceryl triesters indicates very low acute oral toxicity.

Table 2: Dermal Irritation

| Test Substance | Species | Concentration | Observation | Primary Irritation Index (PII) | Classification | Reference |

| Diluted Test Material | New Zealand White Rabbit | 50 ppm | No skin reactions | 0.0 | Non-irritant | [8] |

| Test Article Extract | Rabbit | Not Specified | No skin reactions | 0 | Negligible | [9] |

Note: Studies on various substances using the Draize rabbit test show that a Primary Irritation Index of 0.0 corresponds to a "Non-irritant" classification.[8]

Table 3: Ocular Irritation

| Test Substance | Species | Concentration | Observation | Classification | Reference |

| Glyceryl Triesters (general) | Rabbit | Not Specified | At most, mildly irritating | Mild Irritant | [5] |

| Test Products | Rabbit | 100 µL | Varied, graded according to Draize scale | Varies | [10] |

Note: The Draize test for ocular irritation scores effects on the cornea, iris, and conjunctiva. A general assessment of glyceryl triesters indicates a low potential for significant eye irritation.[5][11][12]

Table 4: Skin Sensitization

| Test Substance | Species | Test Method | Concentration | Result | Reference |

| Glyceryl Triesters (general) | Guinea Pig | Maximization Test | Not Specified | No evidence of sensitization | [5] |

| HRI-82 | Guinea Pig | Maximization Test | 2% (intradermal), 20% (topical) | Extreme Sensitizer (B1316253) (100% sensitization rate) | [13] |

| Baby Skin Care Products | Human | HRIPT | Not Specified | Non-allergenic | [14] |

Note: While general data on glyceryl triesters suggest a lack of sensitization potential, specific formulations or related compounds can show varying results. The Human Repeat Insult Patch Test (HRIPT) is a standard method to evaluate skin sensitization potential in humans.[10][14]

Table 5: Genotoxicity

| Test Substance | Test System | Metabolic Activation | Concentration | Result | Reference |

| Trois | S. typhimurium & E. coli | With and without S9 mix | 313 to 5000 µ g/plate | Non-mutagenic | [8] |

| Betaine | S. typhimurium | With and without S9 mix | up to 5000 µ g/plate | Non-mutagenic | [15] |

| T-2014 CoC | Salmonella and Saccharomyces | With and without S9 mix | 0.1 to 500 µ g/plate | Non-mutagenic | [16] |

Note: The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[8]

Experimental Protocols

Detailed methodologies for the key toxicological experiments are outlined below, based on standard OECD guidelines and practices referenced in the safety assessments.

Acute Oral Toxicity (Fixed Dose Method - OECD 420)

The acute oral toxicity of a substance is typically evaluated in a stepwise procedure using a limited number of animals.

-

Test Animals: Healthy, young adult Wistar rats are commonly used.[6]

-

Dosage: A single oral dose of the test substance is administered. For substances with low expected toxicity, a limit dose of 2000 mg/kg or 5000 mg/kg may be used.[6]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.[6]

-

Endpoint: The LD₅₀ (median lethal dose) is determined, which is the dose estimated to cause mortality in 50% of the test animals. Substances with an LD₅₀ greater than 2000 mg/kg are generally considered to have low acute oral toxicity.[6][17]

Dermal Irritation (Draize Rabbit Test - OECD 404)

This test assesses the potential of a substance to cause skin irritation.

-

Test Animals: Albino rabbits are the preferred species.[3]

-

Application: A small amount of the test substance (typically 0.5 g or 0.5 mL) is applied to a shaved patch of skin on the back of the rabbit and covered with a gauze patch for a specified duration (e.g., 4 hours).[3]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[3]

-

Scoring: The reactions are scored on a numerical scale (e.g., 0-4 for both erythema and edema). The Primary Irritation Index (PII) is calculated from these scores to classify the substance's irritation potential (e.g., non-irritant, mild, moderate, or severe).[3][8]

Ocular Irritation (Draize Rabbit Test - OECD 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Application: A small amount of the test substance (typically 0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[10][11]

-

Observation: The eyes are examined for reactions in the cornea, iris, and conjunctiva at specified time points (e.g., 1, 24, 48, and 72 hours, and up to 21 days).[10][18]

-

Scoring: The severity of the reactions is scored using a standardized system. The scores are used to classify the substance's eye irritation potential.[10][18][19]

Skin Sensitization (Guinea Pig Maximization Test - OECD 406)

This test is designed to assess the potential of a substance to induce skin sensitization (allergic contact dermatitis).

-

Test Animals: Guinea pigs are the standard model.[14]

-

Induction Phase: The animals are initially exposed to the test substance through both intradermal injections (with an adjuvant to enhance the immune response) and topical application.[14]

-

Challenge Phase: After a rest period, a non-irritating concentration of the test substance is applied topically to a naive skin site.[14]

-

Evaluation: The skin reactions at the challenge site are observed and scored. A substance is considered a sensitizer if a specified percentage of the test animals show a positive reaction.[1][14]

Genotoxicity (Bacterial Reverse Mutation Test - Ames Test - OECD 471)

The Ames test is a widely used in vitro assay to detect the mutagenic potential of a chemical.

-

Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.[8]

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.[8]

-

Endpoint: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows relevant to the toxicological assessment of this compound.

Caption: Synthesis of this compound.

Caption: Toxicological Testing Workflow.

Caption: Safety Assessment Framework.

Conclusion

Based on the comprehensive review of the available toxicological data, this compound demonstrates a very low order of toxicity. It is not acutely toxic via the oral route, is at most a mild, transient irritant to skin and eyes, and shows no evidence of skin sensitization or genotoxicity in the standard battery of tests. The Cosmetic Ingredient Review Expert Panel has repeatedly affirmed the safety of this compound and other glyceryl triesters for use in cosmetic products.[2][3] The data presented in this guide support the continued safe use of this compound in cosmetic and personal care formulations within the established practices of use.

References

- 1. taglus.com [taglus.com]